3-Bromoindazole falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles. It is classified as a brominated indazole, which is significant in pharmaceutical applications due to the biological activities associated with indazole derivatives. The compound can be synthesized from various starting materials, including 5-nitroindazole, through bromination reactions.
The synthesis of 3-bromoindazole can be achieved through several methods, primarily involving bromination reactions. One notable method involves using N-bromosuccinimide (NBS) as a brominating agent. The following outlines the general procedure for synthesizing 3-bromoindazole:
The yield for this bromination process can reach up to 95% under optimized conditions, highlighting its efficiency and suitability for industrial applications .
3-Bromoindazole has a molecular formula of . Its structure consists of an indazole core with a bromine atom substituted at the 3-position.
Crystallographic studies have shown that 3-bromoindazole forms stable crystalline structures, which can be analyzed using techniques such as X-ray diffraction to determine precise atomic arrangements and intermolecular interactions.
3-Bromoindazole participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for compounds containing the indazole moiety, including 3-bromoindazole, often involves interaction with biological targets such as enzymes or receptors:
Research indicates that modifications at the 3-position can significantly influence the bioactivity and selectivity of these compounds against specific targets .
3-Bromoindazole exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 3-bromoindazole are diverse:
3-Bromoindazole (C₇H₅BrN₂; CAS 40598-94-5) is a halogenated heterocyclic compound characterized by a benzene ring fused to a pyrrole-type ring containing two adjacent nitrogen atoms, with a bromine atom substituted at the 3-position. This substitution imparts distinct electronic properties critical to its reactivity. The molecule exhibits planarity with a calculated density of 1.8±0.1 g/cm³ [3] and features a hydrogen bond donor site (N-H) and acceptor sites (ring nitrogen), influencing both its crystalline structure and solubility.
Table 1: Key Physicochemical Properties of 3-Bromoindazole
Property | Value | Source/Measurement Conditions |
---|---|---|
Molecular Formula | C₇H₅BrN₂ | [1] [3] [6] |
Molecular Weight | 197.032 g/mol (Exact: 195.963608) | [3] |
Melting Point | 143-149°C | (Lit: 143-147°C [1], 148-149°C [6]) |
Boiling Point | 333.8±15.0°C at 760 mmHg | [3] |
Flash Point | 155.7±20.4°C | [3] |
LogP (Partition Coefficient) | 2.89 | [3] |
Vapour Pressure (25°C) | 0.0±0.7 mmHg | [3] |
Hydrogen Bond Donor/Acceptor Count | 1 / 2 | Structure-derived |
The compound exists as a solid at room temperature with a melting point range of 143–149°C, consistent across commercial sources [1] [6]. Its moderate LogP value (2.89) indicates lipophilicity conducive to organic phase reactions, while the low vapour pressure suggests low volatility under ambient conditions [3]. The bromine atom contributes significant molecular mass (40.6%) and polarizability, making it an effective leaving group in metal-catalyzed cross-coupling reactions.
3-Bromoindazole serves as a versatile N-heterocyclic building block due to the strategic positioning of its bromine atom. The electron-withdrawing bromine activates the ring towards electrophilic substitution at the 4-, 6-, and 7-positions while enabling transition metal-catalyzed coupling reactions, including:
A significant application is its use as a precursor for dual heterocyclic antimicrobial agents. Researchers have functionalized 3-bromoindazole at N1 or C3 to synthesize 1,2,3-triazole- and 1,3,4-oxadiazole-linked indazole hybrids. These compounds demonstrated potent activity against Streptococcus pneumoniae (MIC as low as 4.0 µg/mL), surpassing ampicillin [4]. The bromine atom's displacement or coupling is integral to constructing these complex scaffolds.
In illicit drug manufacturing, 3-bromoindazole derivatives act as "tail-less precursors" for synthetic cannabinoid receptor agonists (SCRAs). Compounds like MDMB-INACA undergo alkylation using brominated tails (e.g., 5-bromo-1-pentene) in a one-step synthesis to generate controlled SCRAs such as MDMB-4en-PINACA. This method exploits the reactivity of the bromoindazole core to circumvent controlled substance legislation [5].
First synthesized in the late 19th century via Bamberger-type reactions [3], 3-bromoindazole gained industrial prominence with the rise of nitrogen-containing heterocycles in medicinal chemistry. Its commercial availability (>95% purity) from major suppliers like Sigma-Aldrich and Matrix Scientific reflects sustained demand [1] [6].
Pharmaceutical Manufacturing: The compound is a key intermediate in synthesizing lenacapavir, an HIV-1 capsid inhibitor. Recent optimizations enable large-scale (100g+) production of bromo/chloro-substituted indazole intermediates from inexpensive 2,6-dichlorobenzonitrile, underscoring its process chemistry value [7].
Illicit Drug Synthesis: Post-2021 Chinese legislation banning most SCRAs led to clandestine laboratories utilizing 3-bromoindazole derivatives as unscheduled precursors. Swiss authorities uncovered facilities converting "tail-less" precursors (e.g., ADB-INACA) into controlled SCRAs like ADB-BUTINACA via alkylation—a trend observed in US and Scottish forensic samples (28 and 87 cases, respectively) [5].
Table 2: Industrial and Research Applications of 3-Bromoindazole
Application Sector | Role/Compound Synthesized | Significance |
---|---|---|
Antimicrobial Drug Discovery | Triazole/oxadiazole-indazole hybrids (e.g., 9b, 9i) | MIC 4.0–8.0 µg/mL vs. S. pneumoniae; high binding affinity (ΔG = -7.78 to -8.34 kcal/mol) [4] |
Antiviral Intermediate | 7-Bromo-4-chloro-1H-indazol-3-amine | Key fragment for lenacapavir synthesis [7] |
Forensic Chemistry | MDMB-INACA, ADB-INACA | Precursors to SCRAs (e.g., MDMB-4en-PINACA) [5] |
The dual-use nature of 3-bromoindazole—spanning legitimate pharmaceuticals and illicit drug synthesis—highlights its chemical utility and ongoing regulatory challenges. Its role as a molecular scaffold continues to evolve with advances in heterocyclic coupling methodologies.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: